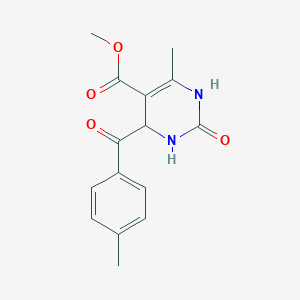

Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-8-4-6-10(7-5-8)13(18)12-11(14(19)21-3)9(2)16-15(20)17-12/h4-7,12H,1-3H3,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZUDLORHQXHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2C(=C(NC(=O)N2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661686 | |

| Record name | Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-17-0 | |

| Record name | Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 914349-17-0) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on available research findings.

- Molecular Formula : C15H16N2O4

- Molecular Weight : 288.3 g/mol

- Appearance : White to off-white powder

- Storage Conditions : Room temperature, protected from light

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate precursors under specific conditions. One notable synthesis method involves the condensation of 4-methylbenzoyl chloride with a methyl-substituted pyrimidine derivative in the presence of a base.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. In a study assessing various tetrahydropyrimidine derivatives, including this compound, it was found to possess notable antibacterial and antifungal properties. The compound demonstrated effective inhibition against several bacterial strains and fungi in vitro.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Antitumor Activity

The compound has also shown promise in antitumor activity. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis in colorectal cancer cells through the modulation of apoptotic pathways. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 12.3 |

| MCF7 (Breast Cancer) | 15.0 |

Case Studies

- Case Study on Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- Case Study on Antitumor Effects : In vitro studies conducted on human colorectal cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is primarily studied for its potential therapeutic properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. It acts by inhibiting specific enzymes involved in cancer cell proliferation. For instance, research has shown that derivatives of tetrahydropyrimidines can selectively target cancer cells while sparing normal cells, indicating a promising avenue for cancer treatment development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics . Its effectiveness against resistant strains is particularly noteworthy, given the global challenge of antibiotic resistance.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has demonstrated that it may help in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

In agriculture, this compound has potential uses as a pesticide or herbicide.

Pesticidal Activity

Studies have shown that compounds with similar structures exhibit insecticidal properties. This compound may disrupt the metabolic pathways of pests, leading to their mortality while being less harmful to non-target organisms .

Plant Growth Regulation

Additionally, there is emerging evidence that this compound can act as a plant growth regulator. It may enhance growth parameters such as root length and biomass under certain conditions, suggesting its utility in agricultural practices to improve crop yields .

Material Science

The compound's unique chemical structure allows for its application in material science.

Polymer Synthesis

This compound can be used as a building block in synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Nanotechnology

In nanotechnology, this compound may serve as a precursor for creating nanoparticles with tailored functionalities. These nanoparticles can be utilized in drug delivery systems or as catalysts in chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs, their substituents, synthesis methods, yields, and biological activities:

*Purity reported instead of yield.

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., nitro): Enhance reactivity in catalytic systems (e.g., 94% yield with Fe₃O₄ nanoparticles ) and may improve bioactivity (e.g., thymidine phosphorylase inhibition ). Thioxo vs. Oxo: Thioxo derivatives (e.g., ) exhibit altered hydrogen-bonding capacity and electronic properties, which can modulate enzyme binding or stability .

Synthetic Efficiency: Nanoparticle catalysts (Fe₃O₄) and solvent-free conditions (pumice catalyst ) achieve high yields (>90%), suggesting greener synthetic routes compared to traditional acid catalysis.

Physicochemical Properties

- Melting Points : Analogs with nitro groups (e.g., 4a in ) are solids with higher melting points (e.g., 220–222°C for thioxo derivatives ), whereas N1-substituted derivatives have lower melting points (108–111°C ).

- Solubility : The methylbenzoyl group in the target compound may enhance solubility in organic solvents compared to polar nitro-substituted analogs.

Preparation Methods

Methodology Overview

- Reactants: Aromatic aldehyde (e.g., 4-methylbenzaldehyde), methyl acetoacetate, and urea or thiourea.

- Catalysts: Acid catalysts such as p-toluenesulfonic acid (TsOH) or sodium hydrogen sulfate.

- Solvent: Often performed under solvent-free conditions or in methanol to promote green chemistry principles.

- Reaction Conditions: Typically heated at 353–363 K for 3–6 hours, with reaction times varying based on substrate reactivity.

Key Experimental Procedure

- A mixture of aromatic aldehyde, methyl acetoacetate, and urea is heated with catalytic amounts of TsOH at elevated temperatures.

- The reaction proceeds via nucleophilic addition and cyclization steps, leading to the tetrahydropyrimidine core.

- Post-reaction, the product is isolated by recrystallization, often from ethanol or methanol.

Research Findings

- The yields of methylated tetrahydropyrimidines are generally moderate to high (39–64%), with reaction times around 3–6 hours.

- The reaction is characterized by its simplicity, short duration, and environmentally benign conditions.

Data Table: Typical Synthesis Parameters

Modified Biginelli and Green Synthesis Approaches

Recent advances have focused on environmentally friendly and efficient synthesis routes, including solvent-free conditions and microwave-assisted reactions.

Method Highlights

- Use of solid acid catalysts like TsOH under solvent-free conditions accelerates the reaction.

- Microwave irradiation reduces reaction time significantly, often to less than 1 hour.

- These methods improve yields and reduce environmental impact.

Research Findings

- Green protocols have demonstrated comparable or improved yields (~60–70%) with reduced reaction times.

- The use of eco-friendly catalysts and solvents aligns with sustainable chemistry principles.

Multi-Component and Derivative Syntheses

Additional synthetic routes involve multi-component reactions with substituted aromatic aldehydes and acylating agents to introduce specific benzoyl groups, such as the 4-methylbenzoyl moiety.

Key Strategies

- Employing methyl aroylpyruvate and aromatic aldehydes in Biginelli-like reactions.

- Using specific catalysts (e.g., sodium hydrogen sulfate) in methanol or ethanol.

- Post-synthetic modifications, such as acylation or methylation, to introduce desired substituents.

Research Data

- Synthesis of methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo derivatives has been achieved with yields around 39–64%, depending on the substituents and reaction conditions.

- Crystallization from ethanol or methanol yields high-purity products suitable for structural analysis.

Sample Data Table

Crystallization and Purification

Post-synthesis, the target compound is purified via recrystallization, often from ethanol or methanol, to obtain crystalline products suitable for characterization.

Notes on Purity and Characterization

- Confirmed by NMR, IR, and melting point analysis.

- Crystallographic data supports structural integrity and purity.

Summary of Key Findings

Q & A

Q. Methodological Focus

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., mp 231–232°C in ).

- DSC : Measure phase transitions and enthalpy changes.

- Recrystallization protocols : Slow evaporation of ethyl acetate/ethanol (3:2) yields high-purity single crystals for X-ray studies .

How do steric and electronic factors influence the compound’s conformational flexibility in solution versus solid state?

Advanced Research Question

- Solution-state NMR : NOESY/ROESY experiments detect intramolecular interactions (e.g., CH-π stacking).

- Solid-state X-ray : Flattened boat conformations in the pyrimidine ring (deviation ~0.224 Å from plane) and hydrogen-bonding networks (C–H···O) dictate crystal packing .

What are the best practices for ensuring reproducibility in biological assays involving this compound?

Q. Methodological Focus

- Purity validation : HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase).

- Solubility optimization : DMSO or aqueous buffers with <1% DMSO for in vitro assays.

- Positive controls : Compare with known inhibitors (e.g., trimethoprim for antibacterial studies) .

How can synthetic byproducts or degradation products be identified and quantified?

Q. Methodological Focus

- LC-MS/MS : Detect low-abundance impurities (e.g., hydrolyzed ester groups).

- TLC monitoring : Use silica gel plates with ethyl acetate/hexane eluents to track reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.